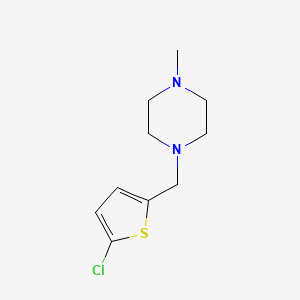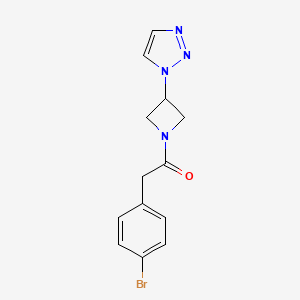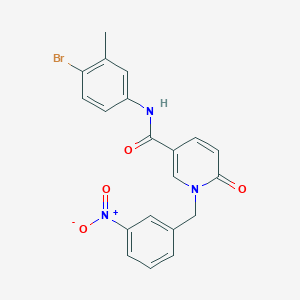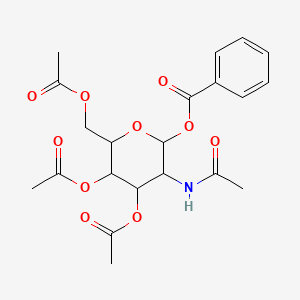![molecular formula C20H20N4OS2 B3001403 1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone CAS No. 685089-70-7](/img/structure/B3001403.png)
1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone is a derivative of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone, which has been studied for its potential as a CCR1 antagonist. The C-C chemokine receptor type 1 (CCR1) is implicated in various inflammatory diseases and is a target for drug development .
Synthesis Analysis
Although the specific synthesis of 1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone is not detailed in the provided papers, similar compounds have been synthesized and studied for their biological activity. The synthesis typically involves the formation of the piperazine ring attached to a phenyl group and the subsequent introduction of the thiadiazole moiety .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated, showing that the geometrical parameters are consistent with X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule and the charge distribution within the molecule, which are crucial for understanding the reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular orbital studies, such as the HOMO-LUMO analysis, which indicates the regions of the molecule that are likely to participate in chemical reactions. For example, the carbonyl group has been identified as the most reactive part due to its higher electronegativity . This information is valuable for predicting how the compound might interact with other chemicals or biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their molecular structures and computational studies. The first hyperpolarizability of a related compound suggests its potential application in nonlinear optics due to its non-centrosymmetric structure . Additionally, molecular docking studies can predict the inhibitory activity of these compounds against specific proteins, such as TPII, indicating potential anti-neoplastic properties . The in silico study of derivatives as CCR1 antagonists involves homology modeling, docking, and 3D-QSAR approaches, which help in understanding the interaction with the receptor and the structure-activity relationship .
特性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-26-20-21-19(22-27-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEQTZUNDVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)


![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)
![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)


![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)



![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)